Regioisomer-Specific Recognition: 2-Hydroxycyclopentyl vs 3-Hydroxycyclopentyl Substitution in Drug Metabolism
In human plasma, the 2-hydroxycyclopentyl-propanenitrile metabolite M18 is explicitly identified as one of the major circulating metabolites of ruxolitinib, alongside the 3-hydroxy regioisomers M16 and M27. This demonstrates that the 2-hydroxy regiochemistry is a preferred metabolic outcome and that both positional isomers coexist, meaning selection of the 2-hydroxy isomer is critical for metabolite-specific studies [1]. The parent drug itself shows JAK1 IC50 3.3 nM and JAK2 IC50 2.8 nM, with the metabolites retaining inhibitory activity to a lesser degree, establishing a potency baseline from which metabolite-specific contributions must be deconvoluted .
| Evidence Dimension | Regioselectivity in human CYP450-mediated metabolism |
|---|---|
| Target Compound Data | 2-Hydroxycyclopentyl regioisomer (core structure of M18): identified as a major circulating metabolite in human plasma |
| Comparator Or Baseline | 3-Hydroxycyclopentyl regioisomers (M16 and M27): also identified as circulating metabolites; distinct stereoisomers with potentially different activity profiles |
| Quantified Difference | No published AUC ratio or IC50 for the isolated regioisomers of the simple building block has been located in authoritative open sources at the time of this guide. Differentiation rests on the distinct metabolic origin: 2-hydroxylation (M18) vs 3-hydroxylation (M16/M27). |
| Conditions | Human plasma pharmacokinetic studies following oral ruxolitinib administration [1]; JAK1/2 cell-free enzyme inhibition assays for the parent drug . |
Why This Matters
For metabolite identification, impurity profiling, or pharmacologically active metabolite (PAM) studies related to ruxolitinib, the 2-hydroxy regiochemistry is a specific reference standard requirement that cannot be fulfilled by the 3-hydroxy regioisomer.
- [1] DrugBank, Ruxolitinib (DB08877). Metabolism section: identification of M18, M16, and M27 as major circulating metabolites. View Source
